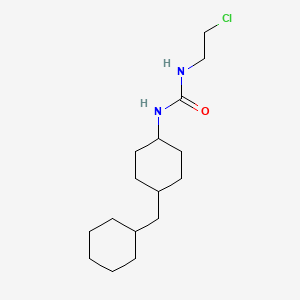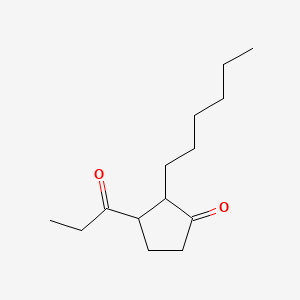
Cyclopentanone, 2-hexyl-3-(1-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- is an organic compound with the molecular formula C14H24O2 It is a derivative of cyclopentanone, featuring a hexyl group and an oxopropyl group attached to the cyclopentanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- can be achieved through several methods. One common approach involves the Claisen condensation of cyclopentanone with hexyl acetate, followed by the addition of propionyl chloride. The reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include steps such as distillation and crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Aplicaciones Científicas De Investigación
Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavorings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- involves its interaction with various molecular targets. The compound’s ketone groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the hexyl and oxopropyl groups may interact with hydrophobic regions of biological molecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone: A simpler ketone with a five-membered ring.
Cyclohexanone: A six-membered ring ketone with similar reactivity.
2-Cyclopenten-1-one: Contains a double bond in the ring, leading to different reactivity.
Uniqueness
Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- is unique due to the presence of both a hexyl and an oxopropyl group, which confer distinct chemical and physical properties
Propiedades
Número CAS |
37492-43-6 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
2-hexyl-3-propanoylcyclopentan-1-one |
InChI |
InChI=1S/C14H24O2/c1-3-5-6-7-8-11-12(13(15)4-2)9-10-14(11)16/h11-12H,3-10H2,1-2H3 |
Clave InChI |
WVTTZKJVUNCKHG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1C(CCC1=O)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




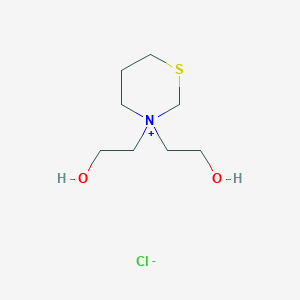
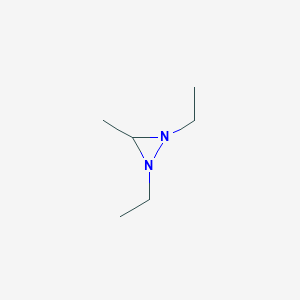

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt](/img/structure/B14663095.png)
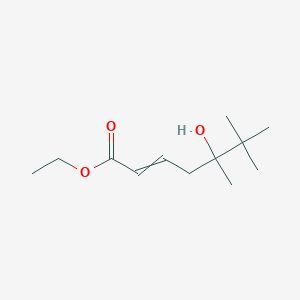
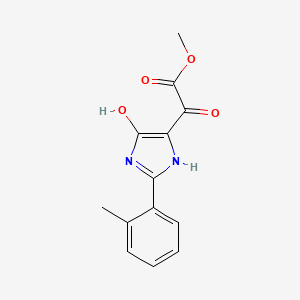
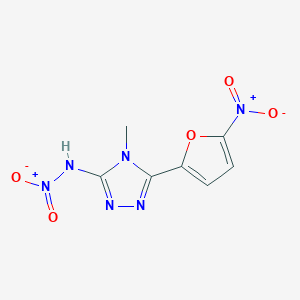
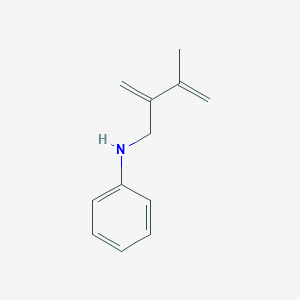

![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)
